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Compound of Interest

Compound Name: Aprobarbital

Cat. No.: B1667570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and experimental protocols for Aprobarbital
(CAS 77-02-1), a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.

[1] Developed in the 1920s, it was primarily indicated for insomnia but has largely been

superseded by compounds with a wider safety margin.[1][2][3]

Chemical and Physical Properties
Aprobarbital, with the systematic IUPAC name 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-

2,4,6-trione, is a derivative of barbituric acid.[2][4][5] Its core structure is a pyrimidine-

2,4,6(1H,3H,5H)-trione substituted at position 5 with both an isopropyl and a prop-1-en-3-yl

group.[2][6] The sodium salt form (CAS 125-88-2) is hygroscopic, very soluble in water, and

yields alkaline aqueous solutions.[7]

Table 1: Physicochemical Data for Aprobarbital and its Sodium Salt
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Property
Aprobarbital (CAS
77-02-1)

Aprobarbital
Sodium (CAS 125-
88-2)

Reference(s)

Molecular Formula C₁₀H₁₄N₂O₃ C₁₀H₁₃N₂NaO₃ [7][8]

Molecular Weight 210.23 g/mol 232.21 g/mol [7][8]

Appearance Slightly bitter crystals Hygroscopic powder [7]

Melting Point 140-141.5 °C Not Applicable [6][7]

Water Solubility Almost insoluble Very soluble [2][7]

Organic Solubility

Soluble in alcohol,

chloroform, ether,

acetone, benzene,

glacial acetic acid.

Slightly soluble in

alcohol; Practically

insoluble in ether.

[2][7]

pKa
7.81 ± 0.10

(Predicted)
Not Applicable [6]

XLogP3 1.1 Not Applicable [9]

Pharmacological and Toxicological Data
Aprobarbital is classified as an intermediate-acting barbiturate.[10] Like other barbiturates, its

primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the

principal inhibitory neurotransmitter receptor in the central nervous system.[10]

Mechanism of Action
Barbiturates bind to the GABA-A receptor at a site distinct from both GABA and

benzodiazepines.[10] This binding potentiates the effect of GABA by increasing the duration of

the chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane

and subsequent CNS depression.[10][11] At higher concentrations, barbiturates can directly act

as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[10]

This direct agonism contributes to the higher toxicity of barbiturates in overdose compared to

benzodiazepines.[10] Furthermore, barbiturates can also block excitatory neurotransmission by

inhibiting AMPA and kainate receptors.[10]
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Aprobarbital's modulation of the GABA-A receptor.

Table 2: Pharmacological and Toxicological Values

Parameter Value Species Route Reference(s)

Therapeutic

Category

Sedative,

Hypnotic,

Anticonvulsant

N/A N/A [2][3][7]

LD₅₀ 200 mg/kg Mice
Intraperitoneal

(i.p.)
[7]

Hazard

Classification

Acute toxicity -

Category 3, Oral

(H301: Toxic if

swallowed)

N/A N/A [12]

Experimental Protocols
Protocol: Quantification of Barbiturates in Urine by GC-
MS
This protocol provides a general methodology for the detection and quantification of

barbiturates, including Aprobarbital, in biological matrices like urine, adapted from established

methods.[13][14][15][16] The workflow involves solid-phase extraction (SPE) for sample
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cleanup and concentration, followed by derivatization and analysis using Gas Chromatography-

Mass Spectrometry (GC-MS).

Materials and Reagents:

Urine sample (2 mL)

Internal Standard (IS) (e.g., d5-pentobarbital or hexobarbital)[13][15]

Phosphate buffer (pH 6-7)[13][14]

Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute Certify II)[13]

Methanol, Ethyl Acetate, Hexanes

Derivatization agent (e.g., Iodomethane/tetramethylammonium hydroxide in DMSO for

methylation)[13]

GC-MS system with a suitable capillary column (e.g., 5% phenyl polysiloxane phase)[13]

Procedure:

Sample Preparation:

To a 2 mL urine sample, add the internal standard.

Add phosphate buffer to adjust the pH to approximately 7.[13]

Vortex the sample briefly.

Solid-Phase Extraction (SPE):

Condition the SPE cartridge according to the manufacturer's instructions (typically with

methanol followed by water/buffer).

Load the prepared urine sample onto the cartridge.

Wash the cartridge to remove endogenous interferences (e.g., with water, acidic buffer).
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Dry the cartridge thoroughly under vacuum or nitrogen.

Elute the barbiturates with an appropriate organic solvent mixture (e.g., ethyl

acetate/hexanes).[14]

Derivatization:

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the derivatization agent (e.g., Iodomethane/TMAH in DMSO).

[13]

Heat the sample as required to complete the methylation reaction. This step improves

chromatographic performance.[13]

GC-MS Analysis:

Inject an aliquot of the derivatized sample into the GC-MS system.

GC Conditions: Use a temperature program that effectively separates the target

barbiturates. (e.g., initial temp 100°C, ramp to 280°C).

MS Conditions: Operate in either full scan mode for identification or Selected Ion

Monitoring (SIM) mode for enhanced sensitivity and quantitation.[14]

Quantification:

Generate a calibration curve using standards of known concentrations.

Calculate the concentration of Aprobarbital in the sample by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve. Good linearity is

typically achieved in the ng/mL range.[13][15]
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Workflow for GC-MS quantification of Aprobarbital.
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Safety and Handling
Aprobarbital is classified as toxic if swallowed.[12] Handling should be performed in a well-

ventilated area, and appropriate personal protective equipment (PPE), including safety goggles

and gloves, must be worn.[12] Store in a locked, secure location.[12] The oral solution should

be kept in tight, light-resistant containers, preferably between 15°C and 30°C, and freezing

should be avoided.[12] When heated to decomposition, it may emit toxic fumes of nitrogen

oxides.[12] It is a controlled substance in many jurisdictions.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7815030/
https://pubmed.ncbi.nlm.nih.gov/7815030/
https://pubmed.ncbi.nlm.nih.gov/7815030/
https://wsp.wa.gov/forensics/docs/toxicology/sop_manuals/sop_barbiturates_08-05-2019.pdf
https://pubmed.ncbi.nlm.nih.gov/1353548/
https://pubmed.ncbi.nlm.nih.gov/1353548/
https://academic.oup.com/jat/article/16/1/45/775930
https://www.benchchem.com/product/b1667570#aprobarbital-cas-number-77-02-1-technical-data-sheet
https://www.benchchem.com/product/b1667570#aprobarbital-cas-number-77-02-1-technical-data-sheet
https://www.benchchem.com/product/b1667570#aprobarbital-cas-number-77-02-1-technical-data-sheet
https://www.benchchem.com/product/b1667570#aprobarbital-cas-number-77-02-1-technical-data-sheet
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

